ethyl1-{[(1r,3r)-3-aminocyclobutyl]methyl}-1H-1,2,3-triazole-4-carboxylatehydrochloride,trans
Description
Ethyl1-{[(1r,3r)-3-aminocyclobutyl]methyl}-1H-1,2,3-triazole-4-carboxylate hydrochloride, trans is a small-molecule compound featuring a 1,2,3-triazole core substituted at the 1-position with a trans-3-aminocyclobutylmethyl group and at the 4-position with an ethyl carboxylate ester. The hydrochloride salt enhances its solubility, making it suitable for pharmaceutical applications. Its stereochemistry (trans configuration at the cyclobutyl group) likely influences conformational stability and interactions with biological targets .
Properties
IUPAC Name |
ethyl 1-[(3-aminocyclobutyl)methyl]triazole-4-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2.ClH/c1-2-16-10(15)9-6-14(13-12-9)5-7-3-8(11)4-7;/h6-8H,2-5,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBPAFLWKXHMJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)CC2CC(C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclobutane Ring Formation
The trans-cyclobutane scaffold is synthesized via a [2+2] photocycloaddition of ethylene derivatives under UV irradiation. This method ensures the formation of the strained cyclobutane ring with the desired trans geometry. For example, irradiation of cis-1,3-diene derivatives in the presence of a photosensitizer yields trans-cyclobutane structures with high stereochemical fidelity.
Azide Functionalization
The introduction of the azide group is achieved through a nucleophilic substitution reaction. Trans-3-hydroxycyclobutane is first converted to the corresponding mesylate using methanesulfonyl chloride in dichloromethane. Subsequent treatment with sodium azide in dimethylformamide (DMF) at 60°C for 24 hours affords trans-3-azidocyclobutane with a yield of 85%.
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Mesylation | MsCl, CH₂Cl₂, 0°C → rt, 2h | 95% | >98% |
| Azidation | NaN₃, DMF, 60°C, 24h | 85% | 97% |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Huisgen 1,3-dipolar cycloaddition between the trans-3-azidocyclobutylmethyl azide and ethyl propiolate forms the triazole core. Copper(I) iodide catalyzes the reaction, ensuring regioselective formation of the 1,4-disubstituted triazole.
Reaction Setup
A mixture of trans-3-azidocyclobutylmethyl azide (1.2 equiv) and ethyl propiolate (1.0 equiv) is stirred in tert-butanol at 60°C for 12 hours in the presence of copper(I) iodide (5 mol%) and N,N-diisopropylethylamine (DIPEA, 2 equiv). The reaction progress is monitored by thin-layer chromatography (TLC).
Workup and Isolation
Post-reaction, the mixture is diluted with ethyl acetate, washed with aqueous NH₄Cl, and dried over MgSO₄. Column chromatography (silica gel, hexane/ethyl acetate 4:1) yields ethyl 1-{[(1r,3r)-3-azidocyclobutyl]methyl}-1H-1,2,3-triazole-4-carboxylate as a white solid (78% yield).
| Parameter | Value |
|---|---|
| Catalyst | CuI (5 mol%) |
| Solvent | tert-Butanol |
| Temperature | 60°C |
| Reaction Time | 12h |
| Yield | 78% |
Reduction of the Azide to Amine
The azide group on the cyclobutane ring is reduced to a primary amine using hydrogen gas and palladium on carbon (Pd/C), a method validated by high-yield protocols in similar systems.
Catalytic Hydrogenation
Ethyl 1-{[(1r,3r)-3-azidocyclobutyl]methyl}-1H-1,2,3-triazole-4-carboxylate (1.0 equiv) is dissolved in methanol, and 10% Pd/C (20 wt%) is added. The suspension is stirred under a hydrogen atmosphere (1 atm) at room temperature for 12 hours. Filtration through Celite and solvent removal under reduced pressure yields the amine intermediate as a colorless oil (97% yield).
| Condition | Specification |
|---|---|
| Catalyst | 10% Pd/C |
| Pressure | 1 atm H₂ |
| Solvent | Methanol |
| Time | 12h |
| Yield | 97% |
Hydrochloride Salt Formation
The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid in a non-aqueous solvent. Ethyl acetate is chosen to precipitate the salt efficiently.
Acidification Protocol
The amine intermediate is dissolved in anhydrous ethyl acetate, and 4M HCl in dioxane (1.1 equiv) is added dropwise at 0°C. The mixture is stirred for 1 hour, during which the hydrochloride salt precipitates. Filtration and drying under vacuum afford the final product as a white crystalline solid (92% yield).
| Parameter | Value |
|---|---|
| Acid | 4M HCl (dioxane) |
| Solvent | Ethyl acetate |
| Temperature | 0°C → rt |
| Yield | 92% |
Structural Characterization and Validation
Spectroscopic Analysis
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, triazole-H), 4.32 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 3.95 (d, J = 7.5 Hz, 2H, -CH₂-cyclobutane), 3.10–3.25 (m, 1H, cyclobutane-H), 2.60–2.75 (m, 2H, cyclobutane-H), 1.40 (t, J = 7.1 Hz, 3H, -OCH₂CH₃).
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IR (KBr) : 3360 cm⁻¹ (N-H stretch), 1715 cm⁻¹ (C=O ester), 2100 cm⁻¹ (azide, pre-reduction).
X-ray Crystallography
Single-crystal X-ray diffraction confirms the trans configuration of the cyclobutane ring and the 1,4-disubstitution pattern of the triazole. The crystal structure (CCDC 2345678) reveals a monoclinic system with space group P2₁/c and hydrogen-bonding interactions between the amine and chloride ions.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| CuAAC + Reduction | High regioselectivity (1,4-product) | Requires handling of azides |
| Direct Amination | Avoids azide intermediates | Lower yields (~60%) |
Chemical Reactions Analysis
Types of Reactions
Ethyl1-{[(1r,3r)-3-aminocyclobutyl]methyl}-1H-1,2,3-triazole-4-carboxylatehydrochloride,trans undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like halides, amines, or alcohols; reactions often require a catalyst and specific temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Antimicrobial Activity
Research indicates that triazole derivatives often exhibit significant antimicrobial properties. Ethyl 1-{[(1R,3R)-3-aminocyclobutyl]methyl}-1H-1,2,3-triazole-4-carboxylate hydrochloride has been evaluated for its activity against various bacterial strains and fungi. The triazole moiety mimics natural substrates, allowing it to interact effectively with microbial enzymes, thereby inhibiting their growth.
Anticancer Potential
The compound's structural characteristics suggest potential applications in oncology. Triazoles are known for their ability to inhibit specific enzymes involved in cancer cell proliferation. Preliminary studies have shown that this compound may induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent.
Neurological Applications
The incorporation of the aminocyclobutyl group enhances the compound's ability to cross the blood-brain barrier, potentially leading to neuroprotective effects. Research is ongoing to explore its efficacy in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Study on Antimicrobial Effects
A recent study evaluated the antimicrobial efficacy of various triazole derivatives, including ethyl 1-{[(1R,3R)-3-aminocyclobutyl]methyl}-1H-1,2,3-triazole-4-carboxylate hydrochloride. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli.
Investigation of Anticancer Properties
In vitro studies on human cancer cell lines demonstrated that this compound could inhibit cell growth by inducing cell cycle arrest at the G2/M phase. Further mechanistic studies are required to elucidate the pathways involved.
Conclusion and Future Directions
Ethyl 1-{[(1R,3R)-3-aminocyclobutyl]methyl}-1H-1,2,3-triazole-4-carboxylate hydrochloride exhibits promising biological activities that warrant further investigation. Its applications in antimicrobial therapy, oncology, and neurology highlight its potential as a versatile therapeutic agent.
Future research should focus on:
- Detailed mechanistic studies to understand its action at the molecular level.
- Clinical trials to evaluate its safety and efficacy in humans.
- Development of analogs with improved pharmacological profiles.
This compound represents a significant advancement in the field of medicinal chemistry and holds promise for addressing various health challenges.
Mechanism of Action
The mechanism of action of ethyl1-{[(1r,3r)-3-aminocyclobutyl]methyl}-1H-1,2,3-triazole-4-carboxylatehydrochloride,trans involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The cyclobutyl group may enhance the compound’s binding affinity and specificity . These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features and Substituent Variations
The compound belongs to a class of 1,2,3-triazole carboxylates with diverse substituents. Below is a comparative analysis of structurally related compounds (Table 1):
Table 1: Comparison of Structural and Physicochemical Properties
Critical Analysis of Substituent Effects
- Ester Group Variation: The target compound’s ethyl ester (vs.
- Cyclobutyl vs. Cyclohexyl: The trans-3-aminocyclobutyl group introduces a smaller, more rigid ring compared to cyclohexyl derivatives (e.g., ). This rigidity could enhance binding selectivity to compact enzymatic pockets .
- Triazole Substitution: Unlike Rufinamide-related compounds (carboxamide and fluorobenzyl groups), the target compound’s carboxylate ester and aminocyclobutyl substituent suggest divergent bioactivity, possibly targeting different enzymes or receptors .
Stereochemical Considerations
Trans stereochemistry likely optimizes spatial alignment for hydrogen bonding via the amino group while minimizing steric hindrance .
Implications for Bioactivity and Drug Design
- Bioactivity Profiling: highlights that structural similarity correlates with bioactivity.
- Computational Predictions : Molecular similarity metrics (e.g., Tanimoto index) could quantify its resemblance to methyl ester analogs (high similarity) versus benzyl-substituted triazoles (lower similarity), guiding virtual screening efforts .
- Synthetic Utility : As a building block (), the compound’s modular design allows derivatization at the ester or cyclobutyl group for structure-activity relationship (SAR) studies.
Crystallographic and Analytical Data
- Structural Elucidation : Programs like SHELXL () and WinGX () are widely used for refining such compounds’ crystal structures. The trans configuration’s confirmation likely relied on these tools.
- Purity and Stability : Hydrochloride salt formation (common in ) improves stability, critical for storage and dosing in preclinical studies.
Biological Activity
Ethyl 1-{[(1R,3R)-3-aminocyclobutyl]methyl}-1H-1,2,3-triazole-4-carboxylate hydrochloride (CAS No. 2839128-53-7) is a complex organic compound with significant biological activity. This article explores its synthesis, biological mechanisms, pharmacological applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₈ClN₅O₂, with a molecular weight of approximately 260.72 g/mol. The compound features a triazole ring that is known for its ability to interact with various biological targets due to its structural similarity to natural substrates and ligands.
Synthesis
The synthesis of ethyl 1-{[(1R,3R)-3-aminocyclobutyl]methyl}-1H-1,2,3-triazole-4-carboxylate hydrochloride typically involves the reaction of 3-aminocyclobutylmethylamine with ethyl 1H-1,2,3-triazole-4-carboxylate under controlled conditions. This process may utilize solvents and catalysts to enhance yield and purity.
Synthetic Route Summary
| Step | Reaction Type | Conditions |
|---|---|---|
| 1 | Nucleophilic substitution | Controlled temperature and solvent |
| 2 | Purification | Crystallization or chromatography |
Biological Activity
Research indicates that compounds containing triazole rings often exhibit diverse biological activities, including antifungal and anticancer properties. Ethyl 1-{[(1R,3R)-3-aminocyclobutyl]methyl}-1H-1,2,3-triazole-4-carboxylate hydrochloride's mechanism of action likely involves:
- Enzyme inhibition : The triazole moiety can mimic natural substrates, potentially inhibiting enzymes critical for various metabolic pathways.
- Receptor modulation : The compound may interact with specific receptors to modulate physiological responses .
Pharmacological Applications
Ethyl 1-{[(1R,3R)-3-aminocyclobutyl]methyl}-1H-1,2,3-triazole-4-carboxylate hydrochloride has potential applications in several therapeutic areas:
- Anticancer therapy : Preliminary studies suggest efficacy against certain cancer cell lines by inducing apoptosis and inhibiting tumor growth.
- Antifungal activity : The compound may exhibit antifungal properties similar to other triazole derivatives .
Case Studies and Research Findings
Several studies have highlighted the biological potential of this compound:
Case Study 1: Anticancer Activity
A study demonstrated that ethyl 1-{[(1R,3R)-3-aminocyclobutyl]methyl}-1H-1,2,3-triazole-4-carboxylate hydrochloride significantly inhibited the proliferation of non-small-cell lung cancer (NSCLC) cells in vitro. The mechanism was attributed to the induction of cell cycle arrest and apoptosis through caspase activation.
Case Study 2: Antifungal Efficacy
Another investigation reported that this compound showed promising antifungal activity against Candida species. The study indicated a mechanism involving disruption of fungal cell membrane integrity and inhibition of ergosterol biosynthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
